molecular formula C8H8N2OS B7723563 N'-benzoylcarbamimidothioic acid

N'-benzoylcarbamimidothioic acid

Cat. No.: B7723563
M. Wt: 180.23 g/mol
InChI Key: DQMWMUMCNOJLSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-Benzoylcarbamimidothioic acid is a thiourea derivative characterized by a benzoyl group attached to the carbamimidothioic acid backbone. Its structure comprises a thiourea moiety (–NH–C(=S)–NH–) linked to a benzoyl group (C₆H₅–C(=O)–), conferring unique electronic and steric properties.

Properties

IUPAC Name

N'-benzoylcarbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2OS/c9-8(12)10-7(11)6-4-2-1-3-5-6/h1-5H,(H3,9,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQMWMUMCNOJLSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)N=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)N=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

N’-benzoylcarbamimidothioic acid can be synthesized through a one-pot reaction involving carbonylimidazolide in water with a nucleophile. This method is efficient and does not require an inert atmosphere. The products precipitate out from the reaction mixture and can be obtained in high purity by filtration .

Industrial Production Methods

Industrial production methods for N’-benzoylcarbamimidothioic acid typically involve the use of carbamoyl chlorides formed in situ, which are then reacted with substituted phenols. This one-pot procedure is economical and efficient, offering a versatile route to many compounds of interest .

Chemical Reactions Analysis

Types of Reactions

N’-benzoylcarbamimidothioic acid undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: It can be reduced to form thiourea derivatives.

    Substitution: N’-benzoylcarbamimidothioic acid can participate in nucleophilic substitution reactions, where the benzoyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions vary depending on the desired product but generally involve mild to moderate temperatures and standard laboratory solvents.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiourea derivatives, and various substituted carbamimidothioic acids.

Scientific Research Applications

N’-benzoylcarbamimidothioic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism by which N’-benzoylcarbamimidothioic acid exerts its effects involves the interaction with specific molecular targets and pathways. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Structural and Functional Differences

2-Carbamimidoylbenzoic Acid
  • Structure : Replaces the thioic acid (–C(=S)–) group with a carboxylic acid (–C(=O)–OH) at the ortho position of the benzoyl ring.
  • Reactivity : Acts as a precursor for pyrimidine derivatives through reactions with β-diketones or α,β-unsaturated ketones. Its carboxylic acid group enhances solubility in polar solvents, facilitating aqueous-phase reactions .
  • Applications : Used in synthesizing substituted 2-(pyrimidin-2-yl)-benzoic acids, which have applications in agrochemicals and pharmaceuticals.
N-(3-Bromobenzoyl)-N'-phenylcarbamimidothioic Acid 2-(2-Nitrophenyl)-2-Oxoethyl Ester
  • Structure : Features a bromine substituent on the benzoyl ring (electron-withdrawing) and a nitro group on the phenyl ring of the ester moiety. The ester group (–O–CO–) replaces the thioic acid proton, altering stability and reactivity .
  • Reactivity : The bromine and nitro groups enhance electrophilicity, making the compound susceptible to nucleophilic substitution. The ester group may hydrolyze under acidic or basic conditions.
  • Applications: Potential use in designing kinase inhibitors or antimicrobial agents due to its halogenated and nitro-aromatic motifs.

Physicochemical and Pharmacological Comparisons

Property N'-Benzoylcarbamimidothioic Acid 2-Carbamimidoylbenzoic Acid N-(3-Bromo)-N'-phenyl Ester
Molecular Weight ~210 g/mol (estimated) ~180 g/mol ~506 g/mol
Key Substituents Benzoyl, thioic acid Benzoyl, carboxylic acid 3-Bromo, nitro, ester
Solubility Moderate in DMSO High in polar solvents (e.g., H₂O) Low in water, soluble in DMSO
Reactivity Nucleophilic at sulfur Electrophilic at carbonyl Electrophilic at bromine/nitro
Bioactivity Potential Metal chelation, enzyme inhibition Anticancer, antifungal Kinase inhibition, antimicrobial

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.